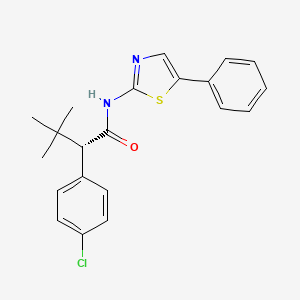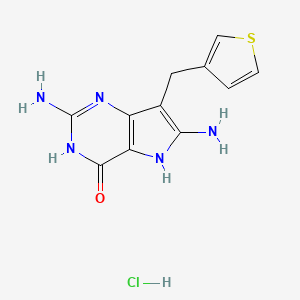
4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Purine Nucleoside Phosphorylase Inhibition
This compound has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), which is significant in medical research. Specifically, it has been synthesized and evaluated for its potential as a T-cell selective immunosuppressive agent. Studies have shown that it exhibits selective cytotoxicity to human MOLT-4 (T cell) lymphoblasts, while not affecting MGL-8 (B cell) lymphoblasts. This selectivity is crucial for the development of targeted immunosuppressive therapies (Gilbertsen et al., 1991), (Sircar et al., 1991).
Synthesis and Chemical Development
Efficient processes for the synthesis of this compound have been developed, highlighting its potential for large-scale production. This is critical for its application in pharmaceuticals and research. Key steps in its synthesis include the reduction of nitro and nitrile groups and the cyclization of intermediates to form pyrrolo[3,2-d]pyrimidinone (J. Hicks, 1995), (R. D. Jong et al., 2001).
Potential as an Antiviral and Antibacterial Agent
Recent studies have explored the antiviral and antibacterial potential of compounds in the pyrrolo[2,3-d]pyrimidine series, which includes 4H-Pyrrolo(3,2-d)pyrimidin-4-one derivatives. These findings open up new avenues for the development of novel antimicrobial therapies (Hilmy et al., 2021).
Dihydrofolate Reductase Inhibition
This compound has also been studied in the context of inhibiting dihydrofolate reductase (DHFR), an enzyme important in cancer research. Compounds in this chemical class have shown potential as dual inhibitors of DHFR and thymidylate synthase, making them promising candidates for antitumor therapies (Gangjee et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-diamino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS.ClH/c12-9-6(3-5-1-2-18-4-5)7-8(14-9)10(17)16-11(13)15-7;/h1-2,4,14H,3,12H2,(H3,13,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNICZJKQXPOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=C(NC3=C2N=C(NC3=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151193 | |
| Record name | CI 972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride | |
CAS RN |
115787-68-3 | |
| Record name | CI 972 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115787683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI 972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






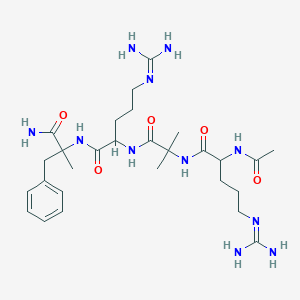
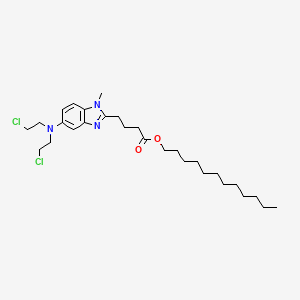
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)


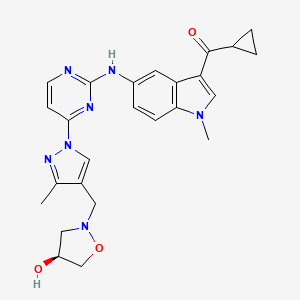
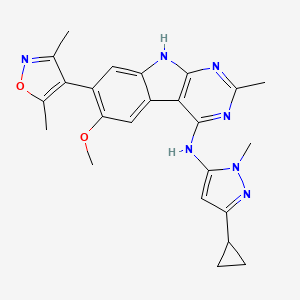

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

